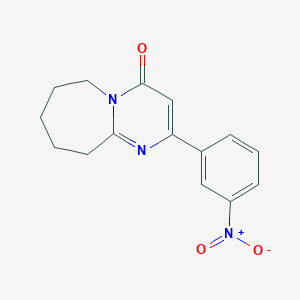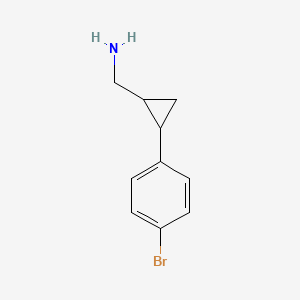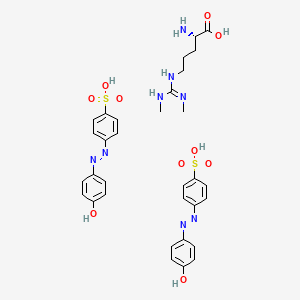
2-(3-Nitrophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one is a heterocyclic compound that features a pyrimidoazepine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 3-nitrobenzaldehyde and a suitable amine.
Cyclization Reaction: The key step involves the cyclization of the intermediates under acidic or basic conditions to form the pyrimidoazepine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, scalable purification methods, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitrophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: Further cyclization reactions can be performed to modify the core structure.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cyclization: Acidic or basic conditions depending on the desired modification.
Major Products
Reduction: 2-(3-Aminophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Nitrophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-(3-Nitrophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Nitrophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one: Unique due to its specific substitution pattern and core structure.
2-(3-Aminophenyl)-7,8,9,10-tetrahydropyrimido(1,2-A)azepin-4(6H)-one: Similar but with an amino group instead of a nitro group.
Other Pyrimidoazepines: Various derivatives with different substituents on the phenyl ring or modifications to the core structure.
Uniqueness
The uniqueness of this compound lies in its specific nitro substitution, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H15N3O3 |
|---|---|
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-4-one |
InChI |
InChI=1S/C15H15N3O3/c19-15-10-13(11-5-4-6-12(9-11)18(20)21)16-14-7-2-1-3-8-17(14)15/h4-6,9-10H,1-3,7-8H2 |
Clé InChI |
ZZXAJOOOQGCSIN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC(=CC(=O)N2CC1)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxyethyl (2E)-5-(4-ethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048096.png)

![9-Bromo-2-(4-bromophenyl)-5-(2-chlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12048103.png)

![1-(2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine](/img/structure/B12048117.png)



![Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048128.png)
![(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12048133.png)
![4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048140.png)
![(5E)-5-[2-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12048145.png)
![2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12048146.png)
![(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid](/img/structure/B12048166.png)
